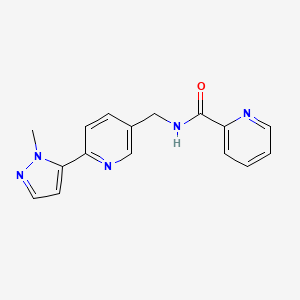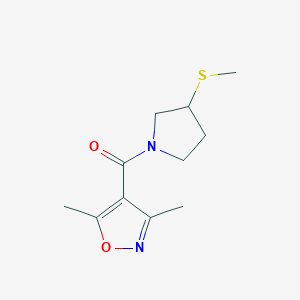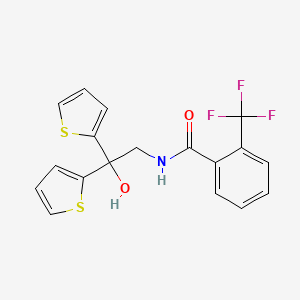
4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains functional groups such as a carboxylic acid, a pyrimidine ring, a morpholine ring, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of rings and the addition of functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine ring, morpholine ring, and methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Allosteric Inhibition of ALOX15
4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid: has been studied for its potential as an allosteric inhibitor of mammalian 15-lipoxygenases (ALOX15), which are lipid peroxidizing enzymes. These enzymes play a role in various cancer and inflammation models, making them a target for pharmacological research. The compound’s ability to inhibit ALOX15 could lead to new treatments for diseases where ALOX15 plays a pathophysiological role .
Antibacterial and Antifungal Activities
Research suggests that derivatives of 4-methoxyphenyl , such as 4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide (EMBZBHS) , exhibit antibacterial and antifungal properties. By extension, 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid could be explored for similar applications, potentially leading to the development of new antimicrobial agents.
Anticancer Research
Compounds related to 4-methoxyphenyl have shown promise in anticancer research. The structural elements of these compounds, including 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid , may be critical in developing new chemotherapeutic agents that target specific cancer pathways.
Corrosion Inhibition
4-methoxyphenyl: derivatives have been evaluated for their effectiveness as corrosion inhibitors. This suggests that 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid could be used in the protection of metals against corrosion, which is crucial in extending the life of metal components in various industries.
Dye for Textiles
The structural analogs of 4-methoxyphenyl have been tested as dyes for textiles. This indicates that 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid might have potential applications in the textile industry for dyeing fabrics with specific desirable properties.
Liquid Crystal Applications
Certain 4-methoxyphenyl acrylate derivatives have been studied for their applications in liquid crystals. Given the structural similarities, 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid could be a candidate for use in the development of new liquid crystal materials, which are essential components in displays and other optical devices.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHQSOZHCEFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)
![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)
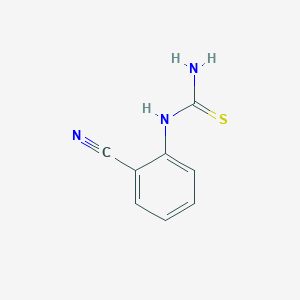

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)
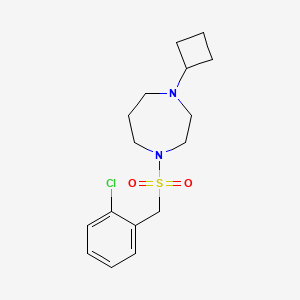
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)
